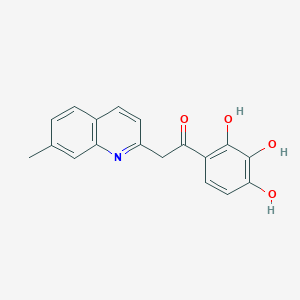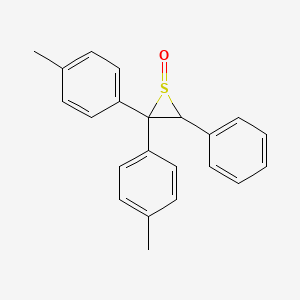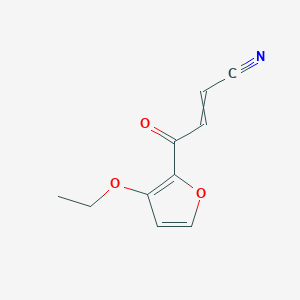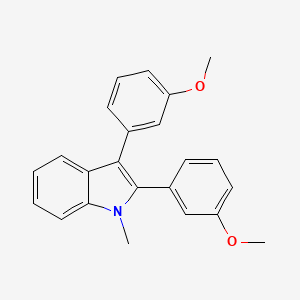![molecular formula C8H5Cl2N3S2 B14592860 1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- CAS No. 61335-28-2](/img/structure/B14592860.png)
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole derivative . The reaction conditions often include refluxing the reactants in a suitable solvent, such as chloroform or acetic acid, for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at positions 2 and 5 of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazole derivatives, which can exhibit different biological activities .
科学研究应用
作用机制
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound binds to key enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound affects multiple signaling pathways, including those related to apoptosis, cell cycle regulation, and DNA synthesis.
相似化合物的比较
1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial agent with a similar thiadiazole structure.
Sulfaethidole: Another sulfonamide with comparable biological activities.
1,3,4-Thiadiazole-2-amine: A compound with potential anticancer properties.
The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
属性
CAS 编号 |
61335-28-2 |
|---|---|
分子式 |
C8H5Cl2N3S2 |
分子量 |
278.2 g/mol |
IUPAC 名称 |
5-(2,5-dichloroanilino)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H5Cl2N3S2/c9-4-1-2-5(10)6(3-4)11-7-12-13-8(14)15-7/h1-3H,(H,11,12)(H,13,14) |
InChI 键 |
UCVMALYOASCVHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)NC2=NNC(=S)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Hydroxyphenyl)-4-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14592778.png)

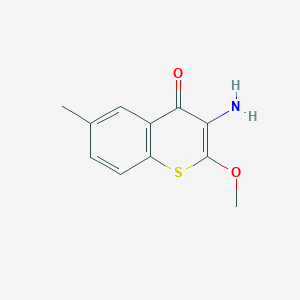
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B14592787.png)
![Benzene, 1-[bis(methylthio)methyl]-4-chloro-](/img/structure/B14592800.png)
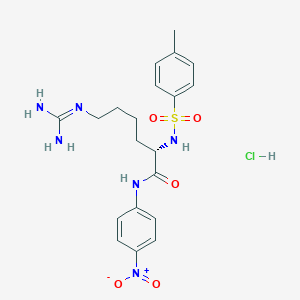

![2-[(Butylsulfanyl)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B14592832.png)
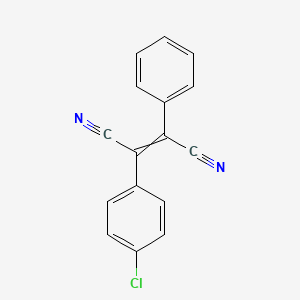
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
